molecular formula C24H22N2O4S2 B2421575 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 942002-69-9

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2421575
CAS No.: 942002-69-9
M. Wt: 466.57
InChI Key: RFVGOOJFRHURAJ-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Ethoxylation: The benzothiazole core is then ethoxylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation: The ethoxylated benzothiazole is reacted with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other substituents.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxybenzo[d]thiazol-2-yl)-2-methylbenzamide
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-30-19-12-13-21-22(15-19)31-24(25-21)26(16-17-8-5-4-6-9-17)23(27)18-10-7-11-20(14-18)32(2,28)29/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVGOOJFRHURAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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